3-Bromo-5-nitroaniline

Description

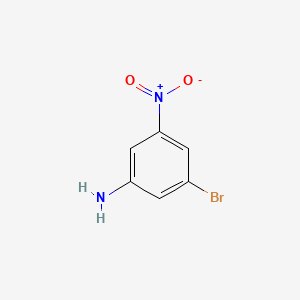

3-Bromo-5-nitroaniline (CAS: 55215-57-1) is a halogenated aromatic amine with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol. It is characterized by a bromine atom at the 3-position and a nitro group at the 5-position on the aniline ring. This compound is a yellow crystalline solid with a melting point of 128°C and a density of 1.8 g/cm³ . It serves as a critical intermediate in pharmaceutical synthesis, notably in the preparation of Keap1 inhibitors (e.g., N-(3-bromo-5-nitrophenyl)benzenesulfonamide) via sulfonylation reactions . Its synthesis involves the selective reduction of 1-bromo-3,5-dinitrobenzene using polymethylhydrosiloxane (PMDS) and iron(III) acetylacetonate (Fe(acac)₃) in tetrahydrofuran (THF), achieving an 81% yield .

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLFQPJKTXGLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212882 | |

| Record name | ar-Bromo-ar-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63460-07-1 | |

| Record name | ar-Bromo-ar-nitrobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ar-Bromo-ar-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitroaniline typically involves a multi-step process starting from benzene. The general steps include:

Nitration: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.

Reduction: Nitrobenzene is then reduced to aniline using reducing agents such as iron filings and hydrochloric acid.

Bromination: Aniline undergoes bromination in the presence of bromine and a suitable solvent to yield 3-Bromoaniline.

Nitration: Finally, 3-Bromoaniline is nitrated again to produce 3-Bromo-5-nitroaniline.

Industrial Production Methods: Industrial production of 3-Bromo-5-nitroaniline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

Substitution: Sodium methoxide or potassium tert-butoxide in a suitable solvent.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

Reduction: 3-Bromo-5-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 3-Bromo-5-nitrosoaniline or 3-Bromo-5-nitroaniline derivatives.

Scientific Research Applications

3-Bromo-5-nitroaniline finds applications in several scientific research areas:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Material Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Biological Studies: The compound is used in biochemical assays and studies to understand the interaction of brominated and nitrated aromatic compounds with biological systems.

Medicinal Chemistry: It serves as a building block in the synthesis of potential therapeutic agents targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological activities, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The nitro group (-NO₂) in 3-bromo-5-nitroaniline is a strong electron-withdrawing group, reducing basicity compared to electron-donating substituents like -OCH₃ or -CH₃ in analogs .

- Positional Isomerism : 2-Bromo-5-nitroaniline (ortho-nitro) exhibits steric hindrance and distinct reactivity compared to the meta-nitro isomer .

Biological Activity

3-Bromo-5-nitroaniline (CAS Number: 55215-57-1) is an aromatic compound notable for its potential biological activities, particularly in medicinal chemistry and synthetic organic chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Bromo-5-nitroaniline is characterized by the presence of both bromine and nitro groups attached to an aniline structure. The molecular formula is CHBrNO, and its structure can influence its reactivity and biological interactions. The nitro group is known for its electron-withdrawing properties, which can affect the compound's electrophilicity.

The biological activity of 3-Bromo-5-nitroaniline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group may undergo reduction to form reactive intermediates that can interact with cellular macromolecules.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity: Nitro compounds are generally known for their bactericidal and fungicidal properties, potentially making 3-Bromo-5-nitroaniline effective against various pathogens.

- Antioxidant Properties: Research suggests that similar nitroanilines exhibit antioxidant activity, which may also apply to this compound.

Antimicrobial Activity

Research has shown that 3-Bromo-5-nitroaniline exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, studies have indicated that it can inhibit the growth of Escherichia coli and Staphylococcus aureus at low concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 3-Bromo-5-nitroaniline on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 18 |

Case Studies

-

Antibacterial Efficacy:

A study evaluated the antibacterial efficacy of 3-Bromo-5-nitroaniline in a clinical setting, where it was tested against multidrug-resistant strains of bacteria. The results indicated that the compound could serve as a potential lead for developing new antibiotics. -

Cancer Research:

Another research project focused on the compound's effects on apoptosis in cancer cells. Results showed that treatment with 3-Bromo-5-nitroaniline led to increased apoptosis markers in treated cells compared to controls, suggesting a mechanism by which it may inhibit tumor growth.

Applications in Drug Development

Due to its biological properties, 3-Bromo-5-nitroaniline is being explored as a potential pharmacophore in drug design. Its ability to modulate enzyme activity makes it a candidate for developing drugs targeting specific metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.